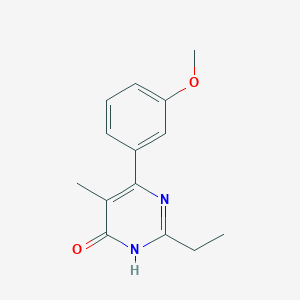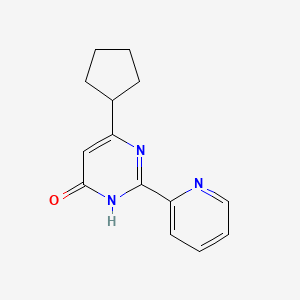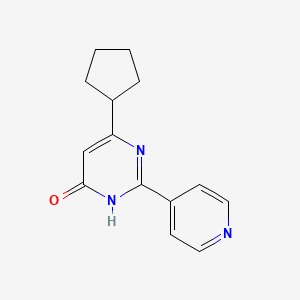![molecular formula C19H19N3O2S B7356373 N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B7356373.png)
N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide, also known as EAPB, is a novel compound that has recently gained attention in the scientific community. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide is not fully understood, but it is believed to act on multiple targets in the cell. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and HDAC. It also activates the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as:
1. Inhibition of cell proliferation: this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: this compound protects neurons from oxidative stress and reduces inflammation in the brain.
3. Anti-inflammatory: this compound reduces the production of pro-inflammatory cytokines and inhibits the infiltration of immune cells into the inflamed tissue.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide has several advantages and limitations for lab experiments, such as:
Advantages:
1. This compound has shown promising results in various research studies, making it a potential candidate for future drug development.
2. This compound is relatively easy to synthesize, making it readily available for research purposes.
3. This compound has a low toxicity profile, making it safe for use in in vitro and in vivo experiments.
Limitations:
1. The mechanism of action of this compound is not fully understood, making it difficult to optimize its therapeutic potential.
2. This compound has not been extensively studied in humans, making it difficult to extrapolate its effects to clinical settings.
3. This compound has a short half-life, making it difficult to maintain therapeutic concentrations in the body.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide, such as:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Elucidation of the mechanism of action of this compound to identify potential targets for drug development.
3. Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
4. Development of novel formulations of this compound to improve its pharmacokinetic profile and enhance its therapeutic potential.
Conclusion
In conclusion, this compound, or this compound, is a novel compound that has shown promising results in various research studies. It has potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. The mechanism of action of this compound is not fully understood, but it is believed to act on multiple targets in the cell. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide involves the reaction of 2-mercaptoquinazolinone with ethyl 2-bromo-2-phenylacetate in the presence of potassium carbonate. The resulting product is then treated with ethylamine to obtain this compound. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide has shown promising results in various research studies, making it a potential candidate for future drug development. Some of the research applications of this compound are:
1. Treatment of cancer: this compound has shown anticancer activity in various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Treatment of neurodegenerative diseases: this compound has shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It protects neurons from oxidative stress and reduces inflammation in the brain.
3. Treatment of inflammatory diseases: this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces the infiltration of immune cells into the inflamed tissue.
Eigenschaften
IUPAC Name |
N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-3-22(14-9-5-4-6-10-14)18(24)13(2)25-19-20-16-12-8-7-11-15(16)17(23)21-19/h4-13H,3H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQJYCZVYQHSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C(C)SC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one](/img/structure/B7356296.png)

![3-bromo-N-[4-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]pyridine-2-carboxamide](/img/structure/B7356307.png)
![3-[(2-Tert-butyl-1,3-thiazol-4-yl)methylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356332.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356333.png)


![(1R,2R)-N-(4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)-2-(3-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B7356358.png)
![2-[4-(5-Methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B7356363.png)
![3-(2-fluorophenyl)-5-(1H-1,2,4-triazol-5-yl)-6H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7356390.png)
![2-[2-(2-ethylpyrazol-3-yl)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356391.png)
![3-(4-oxo-3H-quinazolin-2-yl)-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ylpropanamide](/img/structure/B7356396.png)
![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-2-cyclohexylimino-1,3-thiazolidin-4-one](/img/structure/B7356401.png)
![6-(4-methoxyphenyl)-2-(1,3-thiazol-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356408.png)